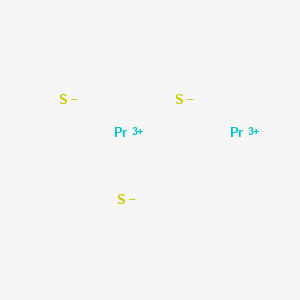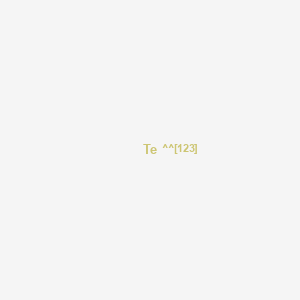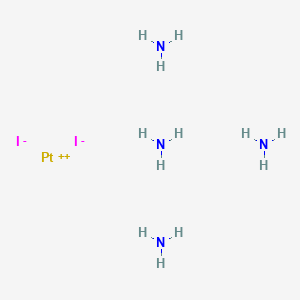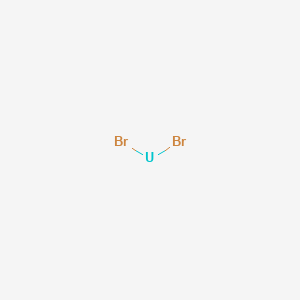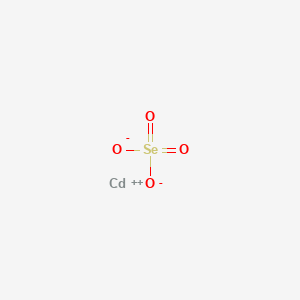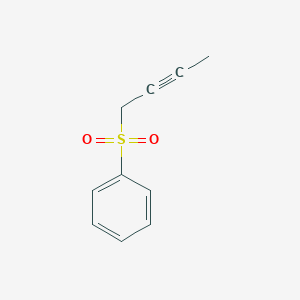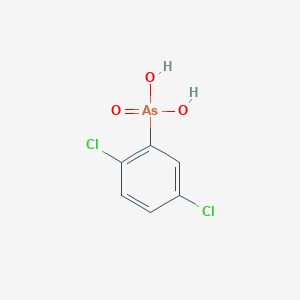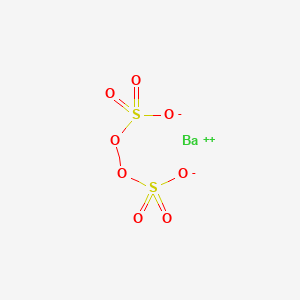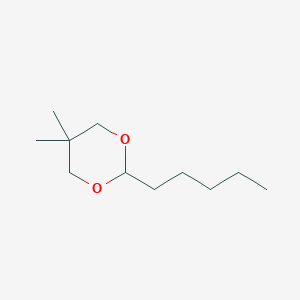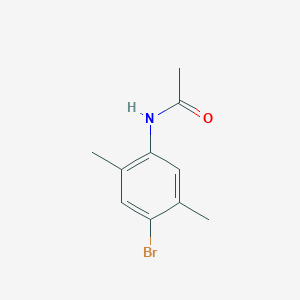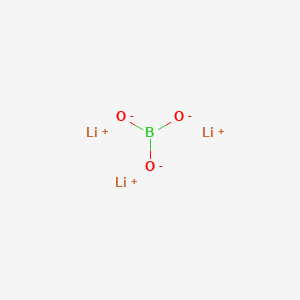
Lithium borate
Übersicht
Beschreibung
Lithium borate, also known as lithium tetraborate, is the lithium salt of boric acid, a weak, monobasic Lewis acid of boron . It is often used in spectrometry as a fusion flux for sample preparation .
Synthesis Analysis
Lithium borate can be synthesized using lithium carbonate, oxalic acid, and boric acid as low-cost starting materials . The synthesis process involves fewer processing steps and is carried out under a protective atmosphere . Another method involves the thermal decomposition of lithium nitrate and boric acid aerosols droplets atomized in an ultrasonic nebulizer under air atmosphere .Molecular Structure Analysis
The structure of lithium borate consists of a polymeric borate backbone . The Li+ centers are bound to four and five oxygen ligands. Boron centers are trigonal and tetrahedral .Chemical Reactions Analysis
Lithium borate is known to exhibit lower recovery of elements hosted by resistate minerals . Fusion using a lithium–borate flux is often used as an alternative to direct acid digests as it is generally considered to provide a more complete decomposition .Physical And Chemical Properties Analysis
Lithium borate glasses are useful for medical and energy storage, nonlinear optics, and conversion devices . The presence of higher valence levels of transition metals in glass decreases the overall conductivity of the glasses because of localized effects due to their higher charges and masses .Wissenschaftliche Forschungsanwendungen
Thermoluminescent Dosimetry : Lithium borate is used in dosimetry, especially in its glass form doped with transition metals like Dysprosium. This material is beneficial for measuring and recording radiation exposure due to its structural and behavioral properties (Godwin et al., 2023).
Medical Dosimetry : Specifically, lithium borate nanophosphor, synthesized through the combustion method, has been found effective for medical dosimetry, using the thermoluminescence technique. It shows promise for high-dose gamma radiation measurements (Singh, Chopra, & Lochab, 2011).
Electrochemical Performance : Lithium bis(oxalato) borate (LiBOB) has been investigated for stabilizing high-voltage cathode-electrolyte interfaces in battery cells. It shows enhanced performance at elevated temperatures and helps in understanding the effects of additives on electrolyte decomposition (Ha et al., 2013).
Resource Potential : In Turkey, lithium borate deposits in certain basins and lakes have been identified as potential lithium resources. This research highlights the strategic importance of lithium in modern technology and its relationship with borate deposits (Helvaci, Mordoğan, Çolak, & Gündoğan, 2004).
Battery Electrolytes : Lithium difluoro(oxalato)borate (LiFOB) has been researched for its role in enhancing the electrochemical performance of lithium-ion batteries, particularly for high-voltage applications (Lee et al., 2014).
Thermal Stability in Batteries : LiDFOB is also used for improving the thermal stability of electrolytes in lithium-ion batteries, contributing to better capacity retention and solid electrolyte interface (SEI) formation (Xu et al., 2011).
Electrolyte Additive for Cathodes : The use of LiBOB as an oxidative additive in lithium-ion batteries helps prevent electrolyte decomposition on cathode surfaces, improving cycling stability and rate capability (Lee et al., 2014).
Development of Electrolytes : Research on developing appropriate electrolytes for LiBOB, such as sulfolane-based solutions, has shown high oxidation potentials and good conductivities, advantageous for lithium-ion batteries (Li et al., 2012).
Electrolyte Stability in Li-ion Batteries : Chelato-borate complexes, including LiBOB, have been studied for their potential as electrolyte components in Li-ion batteries, focusing on their electrochemical stability (Kaymaksiz et al., 2013).
Analysis of Electrolyte Films : The role of LiBOB in the formation of solid electrolyte interphase films on lithium-ion battery electrodes has been investigated, providing insights into the chemical nature of these films and their impact on battery performance (Li et al., 2012).
Safety And Hazards
Zukünftige Richtungen
The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production, affecting key battery performance metrics . The development of efficient electrolyte additives to mitigate the performance degradation during long-term cycling of high-energy density lithium||nickel-rich (Li||Ni-rich) batteries remains a significant challenge .
Eigenschaften
IUPAC Name |
trilithium;borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUWBIIVUYSTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BLi3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926674 | |
| Record name | Trilithium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium borate | |
CAS RN |
12676-27-6, 1303-94-2 | |
| Record name | Boric acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilithium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

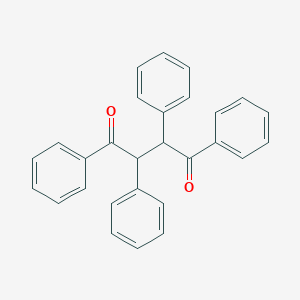
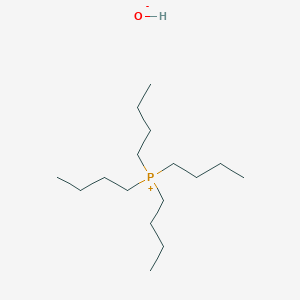
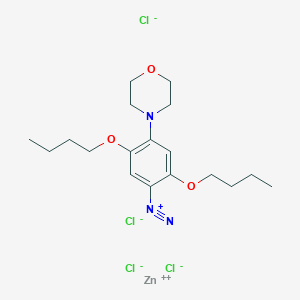
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
